![molecular formula C13H10ClNO B1452969 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone CAS No. 1216636-84-8](/img/structure/B1452969.png)
1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone
Übersicht
Beschreibung
“1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone” is a chemical compound with the CAS Number: 1216636-84-8 . It has a molecular weight of 231.68 . The IUPAC name for this compound is 1-[6-(3-chlorophenyl)-3-pyridinyl]ethanone .
Molecular Structure Analysis
The InChI code for “1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone” is 1S/C13H10ClNO/c1-9(16)11-5-6-13(15-8-11)10-3-2-4-12(14)7-10/h2-8H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular formula of “1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone” is C13H10ClNO . It has a molecular weight of 231.68 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Stability and Tautomerism
The study of chemical structures similar to 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone has highlighted the stability of certain tautomeric forms in solution, attributed to strong intramolecular hydrogen bonds. For example, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol has been shown to be more stable than its keto form due to these bonds, which could have implications for the stability and reactivity of compounds like 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone in various solvents (Gawinecki, Ośmiałowski, & Kolehmainen, 2003).
Catalytic and Reactive Properties
Research into compounds structurally related to 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone has revealed their potential as ligands in catalysis. For instance, iron and cobalt complexes bearing similar ligands have shown good catalytic activities for ethylene reactivity, suggesting possible applications in polymerization and other chemical transformations (Sun et al., 2007).
Molecular Docking and Antimicrobial Activity
Compounds with structural elements common to 1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone have been subject to molecular docking studies to assess their potential as antimicrobial agents. Molecular structure, spectroscopic, and quantum chemical analyses, along with molecular docking, have indicated that such compounds could exhibit antibacterial and antifungal effects, making them candidates for further study in the development of new antimicrobial agents (Sivakumar et al., 2021).
Vibrational Spectroscopy and Theoretical Studies
Vibrational spectroscopy and theoretical studies on similar chemical entities have provided insights into their molecular geometries and electronic structures. Such research aids in understanding the fundamental properties of these compounds, which is essential for their application in various scientific fields (Song et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[6-(3-chlorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)11-5-6-13(15-8-11)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXJAMXTDPWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)
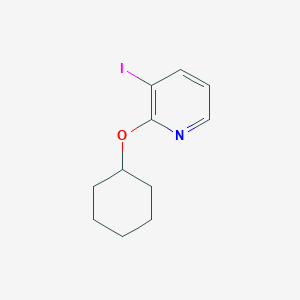
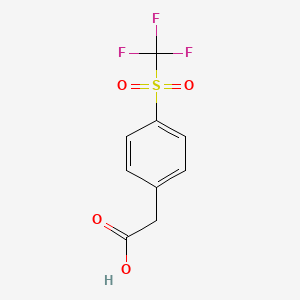
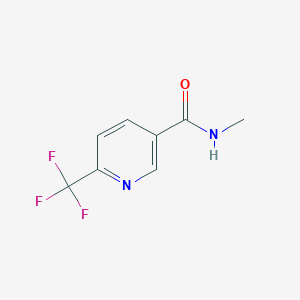
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
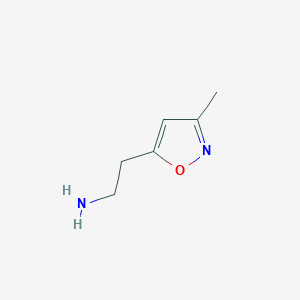
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
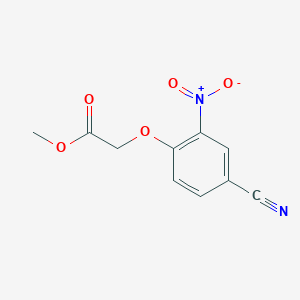
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)
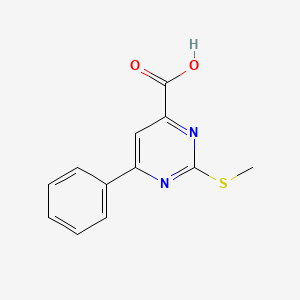
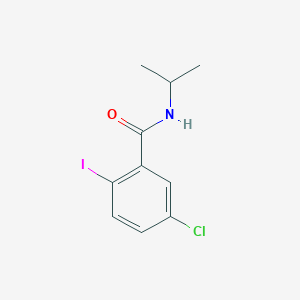
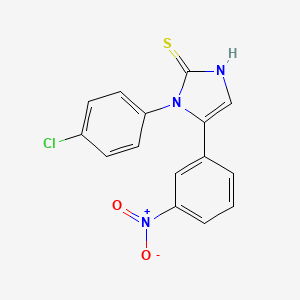
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)